2,3,6-Trichloroanisole (2,3,6-TCA) is a chlorinated aromatic compound known for its distinct musty and earthy odor, detectable even at extremely low concentrations in water and other substances like beer. [, ] While not inherently harmful, its presence is often associated with spoilage and perceived as a sign of poor quality. [] 2,3,6-TCA belongs to the class of chloroanisoles, which are formed through the methylation of chlorophenols, often by microbial activity. [] In the context of scientific research, 2,3,6-TCA serves as a model compound for studying off-flavors, analyzing its formation pathways, and developing sensitive detection methods.
Related Compounds
2-Methylisoborneol (MIB)
Compound Description: 2-Methylisoborneol (MIB) is a naturally occurring compound produced by certain microorganisms, notably actinomycetes and cyanobacteria. It possesses a distinct earthy-musty odor, often described as resembling camphor. MIB is known to contaminate drinking water sources, imparting undesirable tastes and odors at extremely low concentrations. []
Relevance: 2-Methylisoborneol is frequently detected alongside 2,3,6-trichloroanisole in water sources and is often studied in conjunction due to their shared impact as off-flavor compounds. Both are detectable at nanogram-per-liter levels, posing challenges for analysis and removal. [, , ]
Geosmin
Compound Description: Similar to MIB, geosmin is a volatile organic compound produced primarily by microorganisms like actinomycetes and cyanobacteria. It is responsible for the characteristic "earthy" or "musty" odor often perceived in soil and water. Geosmin can significantly impact the taste and odor of drinking water, even at trace concentrations. [, ]
Relevance: Geosmin frequently co-occurs with 2,3,6-trichloroanisole as a contaminant in water, and both are notorious for causing unpleasant earthy-musty off-flavors. They are often analyzed together in water quality assessments due to their low odor thresholds and similar sensory impacts. [, , ]
2,4,6-Trichloroanisole
Compound Description: 2,4,6-Trichloroanisole, like its isomer 2,3,6-trichloroanisole, is a chlorinated aromatic compound known for its potent musty odor. It is frequently implicated as a primary cause of "cork taint" in wine and can also impart off-flavors to other beverages and food products. [, ]
Relevance: This compound is a structural isomer of 2,3,6-trichloroanisole, meaning they share the same molecular formula but have a different arrangement of atoms. They are often studied together due to their similar odor profiles and potential sources of contamination. Both compounds are known to cause undesirable musty off-flavors in water and various beverages. [, , ]
2,3,4-Trichloroanisole
Compound Description: 2,3,4-Trichloroanisole is another chlorinated anisole compound identified in water samples alongside other off-flavor compounds. [, ]
Relevance: This compound shares a similar structure and functional groups with 2,3,6-trichloroanisole, differing only in the position of one chlorine atom. This structural similarity suggests they might share similar origins or pathways of formation, making it relevant in the context of understanding the presence and behavior of 2,3,6-trichloroanisole in the environment. []
2,4,6-Tribromoanisole
Compound Description: 2,4,6-Tribromoanisole is a brominated analog of 2,4,6-trichloroanisole, where bromine atoms replace chlorine. Like the chlorinated anisoles, it is associated with musty, unpleasant odors and can contaminate water and food products. []
Relevance: This compound highlights the broader class of halogenated anisoles, suggesting that the presence of 2,3,6-trichloroanisole might be indicative of a wider range of halogenated compounds with potential taste and odor implications. This underscores the need for analytical methods capable of detecting and quantifying multiple haloanisoles in environmental samples. []
2,4-Dichloroanisole & 2,6-Dichloroanisole
Compound Description: These dichloroanisoles are related to the trichloroanisoles as they possess fewer chlorine atoms on the aromatic ring. They are also known to contribute to musty off-flavors in various products, although their potency might differ from the trichloro- counterparts. []
Relevance: The presence of 2,4-dichloroanisole and 2,6-dichloroanisole alongside 2,3,6-trichloroanisole in water samples points to potential common precursors or formation pathways. Their identification strengthens the argument that the presence of 2,3,6-trichloroanisole might indicate a more widespread issue with halogenated phenolic compounds. []
Compound Description: Both IPMP and IBMP belong to the methoxypyrazine class of compounds, known for their potent and often unpleasant aromas. They are naturally occurring in some foods but can also be produced by microorganisms and contribute to earthy-musty off-flavors in water. [, , ]
Relevance: The co-occurrence of IPMP and IBMP with 2,3,6-trichloroanisole in water samples highlights the diverse nature of off-flavor compounds. While structurally different, their shared presence emphasizes the need for comprehensive analytical approaches to identify and manage multiple off-flavor compounds effectively. [, , ]
2,4,6-Trichlorophenol
Compound Description: 2,4,6-Trichlorophenol is a chlorinated phenolic compound often used as a wood preservative and fungicide. It is considered a precursor to 2,4,6-trichloroanisole, as microorganisms can convert it to the latter via methylation. []
Relevance: 2,4,6-Trichlorophenol is a direct precursor to 2,4,6-trichloroanisole. Understanding its presence and concentration in water sources is crucial for predicting and managing the potential formation of 2,3,6-trichloroanisole and other haloanisoles. []
Source
This compound is typically formed through the chlorination of phenolic compounds, particularly when chlorine-containing compounds are used in the production or storage of corks. It can also arise from the degradation of pesticides that contain chlorine.
Classification
2,3,6-Trichloroanisole belongs to a class of compounds known as haloanisoles. These compounds are characterized by the presence of chlorine atoms attached to an anisole structure (methoxybenzene). Its classification falls under both organic chemistry and environmental chemistry due to its implications in food safety and quality.
Synthesis Analysis
Methods
The synthesis of 2,3,6-trichloroanisole can be achieved through several methods:
Chlorination of Anisole: Anisole can be chlorinated using chlorine gas or chlorinating agents in the presence of a catalyst. This reaction typically requires controlled conditions to avoid over-chlorination.
Biodegradation: In environmental contexts, 2,3,6-trichloroanisole can form from the microbial degradation of chlorinated phenolic compounds found in contaminated environments.
Technical Details
Chlorination Reaction: The reaction proceeds via electrophilic aromatic substitution where chlorine replaces hydrogen atoms on the aromatic ring.
Conditions: The reaction often requires temperatures around 50-70°C and can involve solvents such as dichloromethane or carbon tetrachloride to facilitate chlorination.
Molecular Structure Analysis
Structure
The molecular structure of 2,3,6-trichloroanisole consists of a benzene ring substituted with three chlorine atoms and one methoxy group (-OCH₃). The positions of the chlorine atoms on the benzene ring are at the 2, 3, and 6 positions relative to the methoxy group.
Data
Molecular Weight: Approximately 227.5 g/mol
Boiling Point: Estimated at around 200°C
Melting Point: Not well-documented but expected to be solid at room temperature.
Chemical Reactions Analysis
Reactions
2,3,6-Trichloroanisole can participate in various chemical reactions:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under basic conditions.
Dechlorination: Under reductive conditions (e.g., using zinc or other reducing agents), it can lose chlorine atoms.
Technical Details
Reaction Conditions: For nucleophilic substitutions, reactions may require polar aprotic solvents and bases like sodium hydroxide.
Environmental Degradation: In nature, it can undergo biodegradation by microbial action which may lead to less toxic products.
Mechanism of Action
Process
The mechanism by which 2,3,6-trichloroanisole affects wine involves its interaction with olfactory receptors. The compound binds to these receptors and triggers a response that is perceived as musty or moldy.
Data
Threshold Concentration: Studies indicate that sensory detection thresholds for 2,3,6-trichloroanisole in wine are as low as 5 ng/L.
Impact on Quality: Even minute concentrations can lead to significant quality degradation in wines.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically a colorless to pale yellow liquid.
Odor: Musty or moldy odor reminiscent of wet cardboard.
Chemical Properties
Solubility: Sparingly soluble in water but soluble in organic solvents such as ethanol and ether.
Stability: Relatively stable under normal conditions but can decompose under extreme heat or light exposure.
Applications
Scientific Uses
Research on Wine Quality: It serves as a critical marker for studying cork taint and its impact on wine quality.
Environmental Monitoring: Used as an indicator for chlorinated organic pollutants in environmental studies.
Analytical Chemistry: Employed in developing analytical methods for detecting low concentrations of contaminants in food and beverages.
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